4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine
Description
4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups and a piperidine ring
Properties
IUPAC Name |
4,6-dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-10-7-11(2)15-13(14-10)16-6-4-5-12(8-16)9-19(3,17)18/h7,12H,4-6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHJYECDVPHNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)CS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .
Chemical Reactions Analysis
4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and dimethyl carbonate for methylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antitumor and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dimethyl-2-[3-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine can be compared with other similar compounds, such as:
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: This compound shares a similar pyrimidine core but lacks the piperidine ring.
2-Mercapto-4,6-dimethylpyrimidine: Another related compound with a mercapto group instead of the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
